

Spectroscopic Profiling of 2-Tert-butylpyrimidin-5-amine: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-5-amine

CAS No.: 59950-55-9

Cat. No.: B3029244

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Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core pharmacophore for numerous kinase inhibitors and metabolic modulators. **2-Tert-butylpyrimidin-5-amine** (CAS: 59950-55-9) represents a critical building block where the 2-position tert-butyl group provides significant lipophilic bulk and metabolic stability compared to its methyl or phenyl analogs.[1]

This guide provides a rigorous spectroscopic analysis of **2-Tert-butylpyrimidin-5-amine**, contrasting it with key analogs (2-Methylpyrimidin-5-amine and Pyrimidin-5-amine). It is designed to assist analytical scientists and synthetic chemists in rapid structural verification and impurity profiling.

Structural Context & Analog Comparison

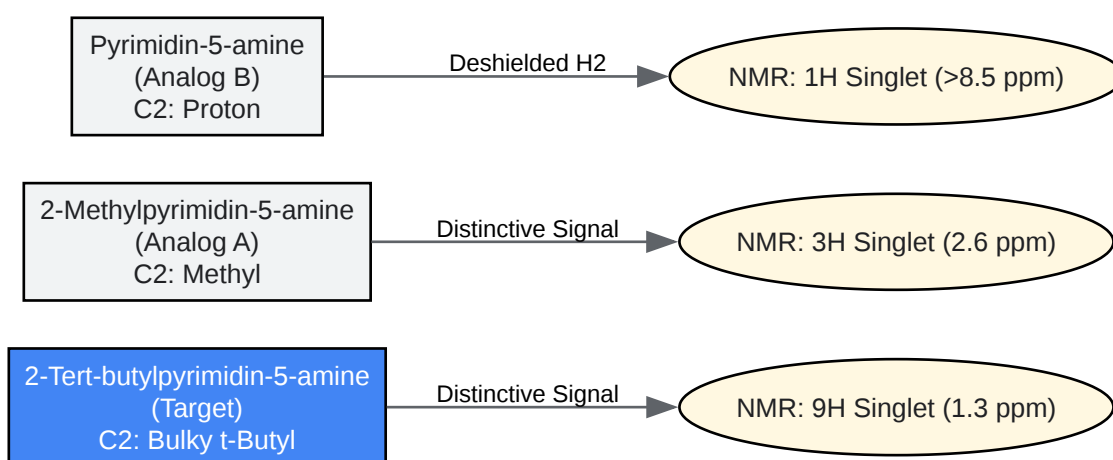
The introduction of a tert-butyl group at the C2 position of the pyrimidine ring alters both the electronic environment and the steric profile of the molecule. Unlike the 2-methyl analog, the tert-butyl group effectively blocks nucleophilic attack at C2 and prevents metabolic oxidation at the benzylic position (a common liability in methyl-substituted heterocycles).

Key Analogs for Comparison

- Target: **2-Tert-butylpyrimidin-5-amine** (2-tBu-P)[2]
- Analog A: 2-Methylpyrimidin-5-amine (2-Me-P)
- Analog B: Pyrimidin-5-amine (5-AP)

Structural Visualization

The following diagram illustrates the structural relationships and the specific spectroscopic "hotspots" discussed in this guide.



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Figure 1: Structural comparison highlighting the C2-substituent variations that drive spectroscopic differentiation.[1][3]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrimidine ring in 2-substituted 5-aminopyrimidines simplifies the aromatic region. The key differentiator is the aliphatic region.

H NMR Comparative Data (DMSO-

)

Feature	2-tBu-P (Target)	2-Me-P (Analog A)	5-AP (Analog B)	Interpretation
C2 Substituent	1.32 (s, 9H)	2.58 (s, 3H)	8.65 (s, 1H)	The t-butyl singlet is the most diagnostic feature, appearing upfield due to shielding.
Aromatic (H4/H6)	8.20 (s, 2H)	8.15 (s, 2H)	8.25 (s, 2H)	H4 and H6 are chemically equivalent. The t-butyl group exerts a +I (inductive) effect, slightly shielding H4/H6 compared to 5-AP.
Amine (-NH)	5.45 (bs, 2H)	5.35 (bs, 2H)	5.50 (bs, 2H)	Broad singlet, exchangeable with D O. Shift varies with concentration and water content.

Critical Insight: In 5-AP, the proton at C2 appears as a distinct singlet very downfield (8.6-9.0 ppm) because it is flanked by two nitrogen atoms. In 2-tBu-P, this signal is absent, replaced by the intense aliphatic signal at 1.3 ppm.

C NMR Signatures

- C2 (Quaternary): In 2-tBu-P, the C2 carbon is quaternary and appears around

165-170 ppm. The tert-butyl quaternary carbon appears ~

38 ppm, with the methyl carbons at ~

29 ppm.

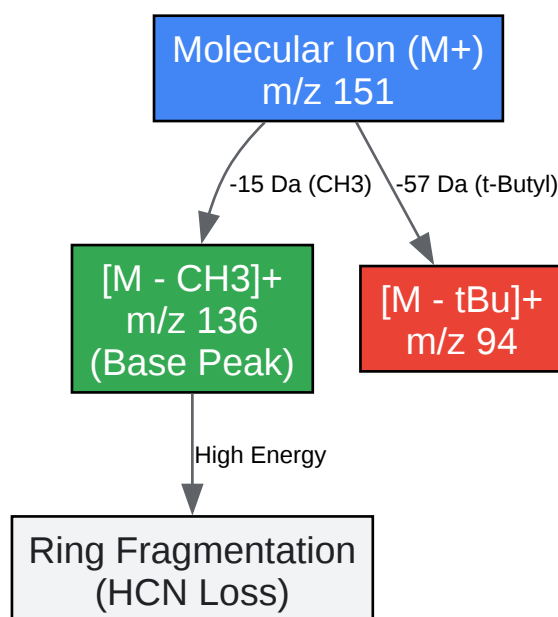
- Symmetry: Due to the plane of symmetry passing through C2 and C5, C4 and C6 are equivalent, resulting in a simplified spectrum.

Mass Spectrometry (MS)

The fragmentation pattern of **2-Tert-butylpyrimidin-5-amine** is dominated by the stability of the tert-butyl cation and the robustness of the pyrimidine ring.

Fragmentation Pathway:

- Molecular Ion (): m/z 151.^[4]
- Loss of Methyl (): m/z 136. This is the base peak in many ionization modes due to the formation of a stabilized cation.
- Ring Cleavage: Higher energy collisions lead to HCN loss.



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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (IR)

- N-H Stretching: Primary amine doublet at 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric).^{[5][6]}
- C-H Stretching (Aliphatic): Strong bands at 2960-2850 cm⁻¹ specific to the tert-butyl group (absent in unsubstituted analogs).
- Ring Breathing: Characteristic pyrimidine skeletal vibrations at ~1580 cm⁻¹ and 1450 cm⁻¹.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Objective: To obtain clear resolution of the amine protons and avoid solvent overlap with the tert-butyl group.

- Solvent Selection: Use DMSO-
(99.9% D).
 - Why? CDCl₃
often causes the amine protons to broaden into the baseline due to rapid exchange. DMSO forms H-bonds, sharpening the NH signal.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
 - Note: Higher concentrations can cause stacking effects, shifting aromatic peaks.
- Water Suppression: If the water peak (3.33 in DMSO) interferes with ring protons, use a presaturation pulse sequence.
- D
O Shake (Validation):
 - Acquire standard spectrum.
 - Add 1 drop D
O, shake, and re-acquire.
 - Result: The broad singlet at ~5.45 ppm must disappear. If the 8.20 ppm singlet disappears, the assignment is incorrect (likely an impurity).

Protocol B: HPLC-MS Purity Profiling

Objective: Separate the target from common synthetic byproducts (e.g., unreduced nitro-pyrimidine).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar impurities)
 - 2-10 min: 5%
95% B (Linear gradient)
 - 10-12 min: 95% B (Wash)
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/impurities).
- Expectation: 2-tBu-P is significantly more lipophilic than 5-AP. It will elute later (higher) due to the hydrophobic tert-butyl tail.

Performance & Stability Assessment

Solubility Profile

The tert-butyl group drastically reduces water solubility compared to Pyrimidin-5-amine.

- Water: Sparingly soluble (< 1 mg/mL).
- Organic Solvents: Highly soluble in DCM, MeOH, DMSO.
- Implication: For biological assays, stock solutions must be prepared in DMSO and diluted carefully to avoid precipitation.

Chemical Stability

Unlike 2-Methylpyrimidin-5-amine, which possesses benzylic-like protons susceptible to radical oxidation, the 2-Tert-butyl group is chemically inert under standard oxidative conditions. This makes 2-tBu-P a superior scaffold for drug candidates requiring high metabolic stability (high in microsomal stability assays).

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